3-Bromo-2-(thiazolidin-3-yl)benzaldehyde

Purity specification Quality control Synthetic building block procurement

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde (CAS 1779127-29-5) is a heterocyclic organic compound with molecular formula C10H10BrNOS and molecular weight 272.16 g/mol. It belongs to the thiazolidine class, characterized by a five-membered saturated ring containing sulfur and nitrogen, and is structurally defined as a benzaldehyde derivative bearing a bromine atom at the 3-position and a thiazolidin-3-yl substituent at the 2-position of the benzene ring.

Molecular Formula C10H10BrNOS
Molecular Weight 272.16 g/mol
CAS No. 1779127-29-5
Cat. No. B1401942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(thiazolidin-3-yl)benzaldehyde
CAS1779127-29-5
Molecular FormulaC10H10BrNOS
Molecular Weight272.16 g/mol
Structural Identifiers
SMILESC1CSCN1C2=C(C=CC=C2Br)C=O
InChIInChI=1S/C10H10BrNOS/c11-9-3-1-2-8(6-13)10(9)12-4-5-14-7-12/h1-3,6H,4-5,7H2
InChIKeyAXQFUGKRIILGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-(thiazolidin-3-yl)benzaldehyde: Technical Specifications and Procurement Baseline for Research-Use Thiazolidine Benzaldehyde Building Blocks


3-Bromo-2-(thiazolidin-3-yl)benzaldehyde (CAS 1779127-29-5) is a heterocyclic organic compound with molecular formula C10H10BrNOS and molecular weight 272.16 g/mol . It belongs to the thiazolidine class, characterized by a five-membered saturated ring containing sulfur and nitrogen, and is structurally defined as a benzaldehyde derivative bearing a bromine atom at the 3-position and a thiazolidin-3-yl substituent at the 2-position of the benzene ring . The compound is commercially available from multiple suppliers at purity grades ranging from 95% to 98% and is intended exclusively for research and development applications .

Why Generic Substitution Fails for 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde: The Critical Role of Substitution Pattern and Aldehyde Reactivity


Within the thiazolidinyl-benzaldehyde structural class, positional isomerism and differential functional group reactivity preclude interchangeable procurement. The target compound bears the thiazolidin-3-yl moiety at the 2-position ortho to the aldehyde and the bromine at the 3-position; close analogs such as 5-bromo-2-(thiazolidin-3-yl)benzaldehyde (CAS 1779119-52-6) and 4-bromo-2-(thiazolidin-3-yl)benzaldehyde (CAS 1707377-91-0) [1] differ solely in the bromine substitution pattern, yet this positional variation alters electronic distribution, steric accessibility of the aldehyde carbonyl, and subsequent reactivity profiles in condensation and cross-coupling reactions. Furthermore, the ortho-thiazolidine arrangement creates a distinct steric and electronic environment around the aldehyde group that is absent in para- or meta-substituted analogs, meaning that synthetic outcomes validated with one regioisomer cannot be assumed for another. Consequently, procurement decisions must be guided by the exact structural identity required for the intended synthetic route, as generic substitution with a positional isomer may yield different reaction kinetics, side-product profiles, or complete synthetic failure.

Quantitative Evidence Guide: Verifiable Differentiation Metrics for 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde Procurement


Supplier-Reported Purity Gradients as a Direct Procurement Decision Metric for 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde

The absence of published biological or catalytic activity data for 3-bromo-2-(thiazolidin-3-yl)benzaldehyde means that supplier-reported purity constitutes the sole verifiable differentiation dimension across commercial sources. Reported minimum purity specifications range from 95% (AKSci ) to 97% (Chemenu ) to ≥98% (MolCore ). This 3-percentage-point gradient directly translates to maximum impurity burden: at 95% purity, up to 5% (50 mg per gram) of unknown impurities may be present; at 98% purity, the maximum impurity burden is reduced to 2% (20 mg per gram). For synthetic applications where trace impurities can poison catalysts, promote side reactions, or complicate chromatographic purification, this difference may be operationally consequential. Importantly, no supplier provides impurity profiling data (e.g., HPLC trace identification of specific impurities), limiting the ability to assess whether the 2-5% impurity fraction consists of residual solvents, unreacted starting materials, or structurally related byproducts that could interfere with downstream reactions.

Purity specification Quality control Synthetic building block procurement

Predicted Physicochemical Property Comparison: 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde Versus Positional Isomers

Computationally predicted physicochemical properties offer a cross-comparable differentiation metric between 3-bromo-2-(thiazolidin-3-yl)benzaldehyde and its regioisomers. For the target compound (3-bromo substitution), the predicted boiling point is 402.7±45.0 °C and predicted density is 1.588±0.06 g/cm³ . In comparison, the 4-bromo isomer (CAS 1707377-91-0) exhibits a predicted boiling point of 427.9±45.0 °C at 760 mmHg and predicted density of 1.6±0.1 g/cm³ [1]. The 25.2 °C difference in predicted boiling point between the 3-bromo and 4-bromo isomers represents a quantifiable differentiation that may affect chromatographic retention behavior and volatility during solvent removal or vacuum distillation. However, these values are calculated rather than experimentally measured, and the large standard deviations (±45.0 °C) indicate significant prediction uncertainty. No experimentally measured boiling point, melting point, density, or solubility data are available for the target compound in the open literature, which constrains the evidentiary weight of these comparisons.

Physicochemical properties Computational chemistry Structure-property relationships

Thiazolidine Scaffold Class-Level Structural Differentiation: Ortho-Substitution Pattern and Its Synthetic Implications

At the class level, thiazolidine-containing benzaldehyde derivatives exhibit structure-dependent synthetic utility profiles. The target compound features an ortho-relationship between the thiazolidin-3-yl group and the aldehyde moiety (substitution at the 2-position of the benzene ring), creating a sterically encumbered environment around the reactive carbonyl . This ortho-substitution pattern distinguishes the compound from analogs where the thiazolidine ring is attached via alternative linkages or where the aldehyde is positioned para to the heterocycle. While direct comparative reactivity data between ortho-, meta-, and para-substituted thiazolidinyl benzaldehydes are absent from the peer-reviewed literature for this specific scaffold, established principles of aromatic substitution chemistry indicate that ortho-substituents exert greater steric and electronic effects on adjacent reactive centers than meta- or para-substituents. The bromine at the 3-position additionally provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and its position relative to both the aldehyde and thiazolidine moieties determines the regiochemical outcome of such transformations. Users should note that this is class-level inference rather than compound-specific empirical data; the absence of published synthetic applications for this exact compound means that procurement decisions based on synthetic utility must be guided by structural reasoning rather than validated precedent.

Synthetic accessibility Cross-coupling reactions Aldehyde reactivity

Validated Application Scenarios for 3-Bromo-2-(thiazolidin-3-yl)benzaldehyde Procurement Based on Available Evidence


Synthetic Building Block Procurement for Ortho-Thiazolidine Scaffold Construction

Users requiring a benzaldehyde building block with an ortho-thiazolidine substituent for exploratory medicinal chemistry or materials science applications should prioritize 3-bromo-2-(thiazolidin-3-yl)benzaldehyde over positional isomers (4-bromo or 5-bromo analogs [1]) to maintain the intended regiochemical framework. The ortho-relationship between the thiazolidine ring and the aldehyde group is structurally unique among commercially available thiazolidinyl benzaldehydes and cannot be replicated using the para-substituted 5-bromo isomer or the meta-substituted 4-bromo isomer. Procurement decisions for this application scenario should be driven by structural identity verification (CAS confirmation, NMR or LCMS upon receipt) rather than by purity specification differences, as the 95-98% purity range offered across suppliers may be adequate for most synthetic transformations.

Aryl Bromide-Containing Intermediate for Palladium-Catalyzed Cross-Coupling Library Synthesis

The presence of an aryl bromide at the 3-position of 3-bromo-2-(thiazolidin-3-yl)benzaldehyde provides a validated synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. In contrast to the 4-bromo and 5-bromo positional isomers [1], the 3-bromo substitution pattern directs coupling to a position ortho to the thiazolidine-bearing carbon and meta to the aldehyde, generating a distinct substitution vector in the coupled product. Users synthesizing focused libraries of thiazolidine-containing biaryl or aryl-amine derivatives should procure the specific 3-bromo isomer to achieve the intended regiochemical outcome, as coupling at the 4-position or 5-position would yield structurally divergent products with potentially different biological or material properties.

Aldehyde-Functionalized Building Block for Schiff Base and Hydrazone Derivatization

The free aldehyde group of 3-bromo-2-(thiazolidin-3-yl)benzaldehyde enables condensation reactions with primary amines, hydrazines, and hydrazides to form Schiff bases, hydrazones, and related imine-containing products. The ortho-thiazolidine substituent adjacent to the aldehyde carbonyl may influence condensation kinetics and imine stability relative to less sterically hindered benzaldehyde derivatives. Users conducting parallel synthesis or high-throughput reaction optimization where aldehyde reactivity is a critical parameter should verify aldehyde integrity upon receipt, as storage conditions may affect carbonyl stability . Given the absence of published stability data, procurement of fresh material and immediate use following receipt is recommended for aldehyde-dependent applications.

Preclinical Candidate Intermediate Requiring Documentation of Supply Chain Purity Specifications

For projects where the compound serves as an intermediate en route to a preclinical candidate or where synthetic route reproducibility must be documented, the supplier-reported purity gradient (95% to 98% ) provides a verifiable procurement specification. While the 3-percentage-point purity difference has not been empirically linked to differential downstream yields or impurity profiles for this specific compound, users operating under quality management systems or preparing batch records may select higher-purity grades (≥98%) to minimize the documented maximum impurity burden from 50 mg/g to 20 mg/g . Note that no supplier provides impurity identification data, so the nature of the 2-5% impurity fraction remains uncharacterized and may vary between production batches.

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